molecular formula C5H10N2O B1281985 1-Aminopiperidin-2-on CAS No. 31967-09-6

1-Aminopiperidin-2-on

Katalognummer B1281985
CAS-Nummer: 31967-09-6
Molekulargewicht: 114.15 g/mol
InChI-Schlüssel: MDCDHGVIPGMQNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminopiperidin-2-one (1-AP) is a heterocyclic organic compound that is widely used in organic synthesis, as it can be used to synthesize a variety of compounds with various biological activities. It is also a useful building block for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. 1-AP has been studied extensively in the past few decades for its potential applications in the fields of medicine, agrochemistry, and biochemistry.

Safety and Hazards

1-Aminopiperidin-2-one is classified as dangerous. It can cause harm if swallowed or if it comes into contact with skin . It can also cause eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Zukünftige Richtungen

Piperidines, including 1-Aminopiperidin-2-one, continue to be a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Wirkmechanismus

Target of Action

1-Aminopiperidin-2-one is a key component in the synthesis of Linagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-4, Linagliptin increases the concentration of incretin hormones, leading to a decrease in blood glucose levels .

Mode of Action

1-Aminopiperidin-2-one, as part of Linagliptin, acts as a competitive, reversible inhibitor of DPP-4 . It binds to DPP-4 and prevents it from breaking down incretin hormones, specifically glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased concentrations of these hormones, promoting insulin release and inhibiting glucagon release .

Biochemical Pathways

The inhibition of DPP-4 by 1-Aminopiperidin-2-one affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretin hormones, like GLP-1 and GIP, are released after eating and they enhance the secretion of insulin from pancreatic beta cells. By preventing the degradation of these hormones, 1-Aminopiperidin-2-one enhances their insulinotropic effects .

Result of Action

The primary result of 1-Aminopiperidin-2-one’s action is the reduction of blood glucose levels. By inhibiting DPP-4 and increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved beta-cell function, ultimately leading to a decrease in blood glucose levels .

Biochemische Analyse

Biochemical Properties

1-Aminopiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, 1-Aminopiperidin-2-one can act as a substrate for specific oxidoreductases, enzymes that catalyze oxidation-reduction reactions, thereby influencing cellular redox states .

Cellular Effects

1-Aminopiperidin-2-one affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-Aminopiperidin-2-one can activate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of 1-Aminopiperidin-2-one involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, 1-Aminopiperidin-2-one can influence gene expression by binding to transcription factors, altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Aminopiperidin-2-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Aminopiperidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to 1-Aminopiperidin-2-one in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the specific outcomes can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1-Aminopiperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes. At high doses, 1-Aminopiperidin-2-one can cause adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

1-Aminopiperidin-2-one is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 1-Aminopiperidin-2-one can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Aminopiperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cell, 1-Aminopiperidin-2-one can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and efficacy .

Subcellular Localization

1-Aminopiperidin-2-one exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-Aminopiperidin-2-one is essential for elucidating its precise biochemical roles .

Eigenschaften

IUPAC Name

1-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCDHGVIPGMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537683
Record name 1-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31967-09-6
Record name 1-Aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminopiperidin-2-one
Reactant of Route 2
1-Aminopiperidin-2-one
Reactant of Route 3
1-Aminopiperidin-2-one
Reactant of Route 4
1-Aminopiperidin-2-one
Reactant of Route 5
1-Aminopiperidin-2-one
Reactant of Route 6
1-Aminopiperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.